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molecular formula C10H10N4S B8682899 2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine CAS No. 827598-51-6

2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine

Cat. No. B8682899
M. Wt: 218.28 g/mol
InChI Key: ZPMLSCOIBKNXNK-UHFFFAOYSA-N
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Patent
US07576091B2

Procedure details

A mixture of 2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one (2.24 g, 8.47 mol), guanidine hydrochloride salt (0.89 g, 9.32 mol) and NaOH (0.37 g, 9.32 mol) in EtOH (150 mL) was heated under reflux for 4 h. The reaction mixture was concentrated under vacuum. Flash column chromatography (50% EtOAc:hexane) afforded the title product as a yellow solid (1.66 g, 90%): mp 241-243° C. Anal. RP-HPLC: tR 8.7 min (0-60% MeCN, purity 100%). 1H-NMR (CDCl3): δ 8.06 (s, 1H, Py-H), 5.01 (brs, 2H, NH2), 2.99 (m, 4H, CH2—CH2), 2.76 (s, 3H, CH3). MS (ESI+): m/z 219.02 (M+H)+.
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:10](=O)[C:9](=[CH:12]N3CCOCC3)[CH2:8][CH2:7][C:5]=2[N:6]=1.Cl.[NH2:20][C:21]([NH2:23])=[NH:22].[OH-].[Na+]>CCO>[CH3:1][C:2]1[S:3][C:4]2[C:10]3[N:20]=[C:21]([NH2:23])[N:22]=[CH:12][C:9]=3[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
2.24 g
Type
reactant
Smiles
CC=1SC2=C(N1)CCC(C2=O)=CN2CCOCC2
Name
Quantity
0.89 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
0.37 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(CCC=3C=NC(=NC23)N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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